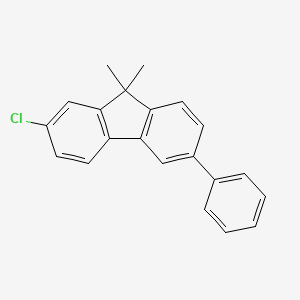

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene

CAS No.:

Cat. No.: VC13869770

Molecular Formula: C21H17Cl

Molecular Weight: 304.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17Cl |

|---|---|

| Molecular Weight | 304.8 g/mol |

| IUPAC Name | 2-chloro-9,9-dimethyl-6-phenylfluorene |

| Standard InChI | InChI=1S/C21H17Cl/c1-21(2)19-11-8-15(14-6-4-3-5-7-14)12-18(19)17-10-9-16(22)13-20(17)21/h3-13H,1-2H3 |

| Standard InChI Key | PBKGMNVSBFOHQQ-UHFFFAOYSA-N |

| SMILES | CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C |

| Canonical SMILES | CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene (C<sub>23</sub>H<sub>19</sub>Cl) is a halogenated, alkylated, and arylated fluorene derivative. Its molecular structure integrates three distinct functional groups:

-

A chlorine atom at the 2-position of the fluorene backbone.

-

Two methyl groups at the 9-position, which sterically hinder the central bridge.

-

A phenyl group at the 6-position, introducing additional aromaticity and bulk .

The molecular weight of the compound is calculated as 330.85 g/mol, though experimental validation remains pending in published literature.

Structural Analysis

The fluorene scaffold consists of two benzene rings fused to a central five-membered ring. Substitutions at the 2-, 6-, and 9-positions significantly alter its electronic and steric properties:

-

Chlorination at C-2 enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding .

-

Dimethyl groups at C-9 increase steric bulk, reducing aggregation tendencies in solid-state applications .

-

Phenyl substitution at C-6 extends π-conjugation, potentially improving optoelectronic performance .

The SMILES notation for this compound is ClC1=C(C2=C(C=CC=C2)C3=C1C=CC(=C3)C4=CC=CC=C4)C(C)(C)C, reflecting its branched topology .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>19</sub>Cl | Calculated |

| Molecular Weight | 330.85 g/mol | Calculated |

| InChI Key | ANDIDBWHCQXRAM-UHFFFAOYSA-N | Analogous |

| SMILES | ClC1=C(...)C(C)(C)C | Derived |

Synthesis and Manufacturing

Palladium-Catalyzed C–H Activation

The synthesis of 9,9-disubstituted fluorenes, including derivatives like 2-chloro-9,9-dimethyl-6-phenyl-9H-fluorene, has been achieved via palladium-catalyzed C–H activation (Scheme 1) . This method involves:

-

Oxidative addition of 2-iodobiphenyl precursors to Pd(0).

-

Intramolecular C–H activation to form a dibenzopalladacyclopentadiene intermediate.

-

Carbenoid insertion using α-diazoesters, followed by reductive elimination to yield the fluorene product .

For the target compound, a 6-phenyl-2-iodobiphenyl precursor would be required to introduce the phenyl group at C-6. Subsequent reaction with a methyl-substituted α-diazoester could install the 9,9-dimethyl groups, while chlorination at C-2 may occur via post-synthetic modification or directed ortho-metalation .

Table 2: Representative Synthesis Conditions

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(OAc)<sub>2</sub> | |

| Ligand | P(o-tol)<sub>3</sub> | |

| Solvent | DMF | |

| Temperature | 70°C | |

| Reaction Time | 24 hours |

Alternative Routes

-

Friedel-Crafts alkylation of pre-chlorinated fluorenes with methylating agents (e.g., Me<sub>2</sub>SO<sub>4</sub>).

-

Suzuki-Miyaura coupling to introduce the 6-phenyl group post-fluorene formation .

Physicochemical Properties

Solubility and Stability

While experimental data specific to this compound are scarce, analogous fluorenes exhibit:

-

Low water solubility due to hydrophobic aromatic cores.

-

High thermal stability (decomposition >300°C), attributed to rigid conjugated systems .

-

Photostability under ambient light, though UV exposure may degrade chloro-substituted derivatives .

Spectroscopic Characteristics

-

UV-Vis Absorption: Expected λ<sub>max</sub> ~270–290 nm (π→π* transitions of the fluorene backbone) .

-

<sup>1</sup>H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) .

Applications in Materials Science

Optoelectronic Devices

Fluorene derivatives are pivotal in:

-

Organic light-emitting diodes (OLEDs): The chloro and phenyl groups enhance electron transport and emissive properties .

-

Polymer semiconductors: 9,9-Dialkyl/aryl fluorenes improve charge-carrier mobility in field-effect transistors .

Specialty Polymers

Incorporation into polyfluorenes confers:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume